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Compound of Interest
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acid-d4

Cat. No.: B593597

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid-d4 is the deuterated analog of cyclopropane-1,1-
dicarboxylic acid. This stable isotope-labeled compound serves as a valuable tool in various
scientific disciplines, particularly in analytical chemistry and drug development. Its primary
applications include its use as an internal standard for mass spectrometry-based quantification
and as a tracer in metabolic studies to elucidate pharmacokinetic and metabolic profiles of
drugs and other xenobiotics.[1] The incorporation of four deuterium atoms on the cyclopropyl
ring provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled
counterpart without significantly altering its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of both Cyclopropane-1,1-dicarboxylic
acid-d4 and its non-labeled form is presented in the table below for easy comparison.
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Cyclopropane-1,1- Cyclopropane-1,1-
Property . . . . . .
dicarboxylic acid-d4 dicarboxylic acid
Molecular Formula CsH2D40a4 CsHeOa
Molecular Weight 134.12 g/mol [1] 130.10 g/mol [2]
CAS Number 136503-99-6[1] 598-10-7[2]
Appearance White to off-white solid White crystalline powder
Not explicitly available for d4;
Melting Point 134-138 °C for unlabeled 134-138 °C[2]
form[2]
Solubility Soluble in methanol Soluble in water and methanol
Synthesis

While a specific, detailed protocol for the synthesis of Cyclopropane-1,1-dicarboxylic acid-d4
is not readily available in the public domain, a feasible synthetic route can be inferred from
established methods for its non-deuterated analog. The common approach involves the
reaction of a malonic ester with a 1,2-dihaloethane derivative.[3][4] To introduce the deuterium
labels, a deuterated 1,2-dihaloethane, such as 1,2-dibromoethane-d4, would be a logical

starting material.

A plausible synthetic workflow is outlined below:
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Reactants

Base (e.g., Sodium Ethoxide)

Reaction Intermediate Hydrolysis Final Product

’ 1,2-Dibromoethane-d4 } 7'{ Cyclization Reaction [{— >{ Diethyl Cyclopropane-1,1-dicarboxylate-d4 }»7% Acid or Base Hydrolysis }»7 >{ Cyclopropane-1,1-dicarboxylic acid-d4

Diethyl Malonate
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Caption: Plausible synthetic workflow for Cyclopropane-1,1-dicarboxylic acid-d4.
Experimental Protocol (Hypothetical):

o Cyclization: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in
a suitable anhydrous solvent (e.g., ethanol). Add a strong base, such as sodium ethoxide, to
generate the malonic ester enolate. To this solution, add 1,2-dibromoethane-d4 dropwise at a
controlled temperature. The reaction mixture is then refluxed to drive the cyclization to
completion.

o Work-up and Purification of Intermediate: After cooling, the reaction mixture is quenched with
water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are
combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced
pressure to yield the crude diethyl cyclopropane-1,1-dicarboxylate-d4. This intermediate can
be purified by vacuum distillation.

o Hydrolysis: The purified deuterated diethyl ester is then subjected to hydrolysis. This can be
achieved by refluxing with a strong acid (e.g., HCI) or a strong base (e.g., NaOH).
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« |solation of Final Product: If basic hydrolysis is used, the reaction mixture is acidified to
precipitate the dicarboxylic acid. The solid product is then collected by filtration, washed with
cold water, and dried. Recrystallization from a suitable solvent system can be performed for
further purification.

Analytical Data

While experimental spectra for Cyclopropane-1,1-dicarboxylic acid-d4 are not readily
available, the expected spectral characteristics can be inferred from the non-deuterated
analog.

NMR Spectroscopy:

e 'H NMR: The proton NMR spectrum of the non-deuterated compound shows a singlet for the
four equivalent cyclopropyl protons. In the d4-labeled compound, this signal would be
absent. The only observable signal would be from the two acidic protons of the carboxylic
acid groups, which would be a broad singlet. The chemical shift of this peak would be highly
dependent on the solvent and concentration.

e 13C NMR: The carbon-13 NMR spectrum of the non-deuterated compound typically shows
three signals: one for the two equivalent cyclopropyl methylene carbons, one for the
quaternary carbon, and one for the two equivalent carboxylic acid carbons.[5][6] In the d4-
labeled compound, the signal for the cyclopropyl methylene carbons would be split into a
multiplet due to coupling with deuterium. The signals for the quaternary and carboxylic acid
carbons would remain as singlets.

Mass Spectrometry:

The mass spectrum of Cyclopropane-1,1-dicarboxylic acid-d4 would be expected to show a
molecular ion peak at m/z 134 (for the neutral molecule) or 133 (for the [M-H]~ ion in negative
ion mode). The fragmentation pattern would likely involve the loss of water and carbon dioxide,
similar to other dicarboxylic acids. The presence of the four deuterium atoms would result in a 4
Da mass shift in the molecular ion and any fragments containing the cyclopropyl ring compared
to the non-labeled compound.

Applications in Research and Drug Development
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Use as an Internal Standard in Quantitative Analysis

Cyclopropane-1,1-dicarboxylic acid-d4 is an ideal internal standard for the quantification of
its non-labeled counterpart in biological matrices using isotope dilution mass spectrometry (LC-
MS or GC-MS).[7] The co-elution of the deuterated standard with the analyte of interest allows
for the correction of matrix effects and variations in sample preparation and instrument
response, leading to highly accurate and precise measurements.[8]

Experimental Protocol: Quantification of Cyclopropane-1,1-dicarboxylic acid in a Biological
Matrix using LC-MS/MS

o Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine, tissue
homogenate), add a known amount of Cyclopropane-1,1-dicarboxylic acid-d4 solution in a
suitable solvent (e.g., methanol) as the internal standard.

o Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering
substances. For example, add cold acetonitrile to the sample, vortex, and centrifuge to pellet
the proteins.

o LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatograph coupled to a
tandem mass spectrometer.

o Chromatography: Use a suitable reversed-phase or HILIC column to achieve
chromatographic separation.

o Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use
Multiple Reaction Monitoring (MRM) to detect the parent-to-fragment ion transitions for
both the analyte and the internal standard.

» Hypothetical MRM Transitions:

» Cyclopropane-1,1-dicarboxylic acid: Q1: 129.0 -> Q3: 85.0 (corresponding to [M-H]~ -
> [M-H-CO2]")

» Cyclopropane-1,1-dicarboxylic acid-d4: Q1: 133.0 -> Q3: 89.0 (corresponding to
[M-D]~ -> [M-D-COz2]")
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» Quantification: Construct a calibration curve by analyzing standards containing known
concentrations of the non-labeled analyte and a fixed concentration of the deuterated
internal standard. The concentration of the analyte in the unknown samples is then
determined from this calibration curve based on the peak area ratio of the analyte to the
internal standard.

; : Spike with Cyclopropane-1,1-| . . . . I
Biological Sample > dicarboxylic acid-d4 (IS) Sample Extraction LC Separation MS/MS Detection (MRM) Quantification
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Caption: Workflow for quantification using a deuterated internal standard.

Role in Studying Metabolic Pathways and Enzyme
Inhibition
The non-deuterated form, Cyclopropane-1,1-dicarboxylic acid, is known to be an inhibitor of

several enzymes. By using the deuterated form as a tracer, researchers can investigate the
metabolic fate of this inhibitor and its effects on related metabolic pathways.

Enzyme Inhibition:

e 1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase: Cyclopropane-1,1-dicarboxylic acid
is a known inhibitor of ACC oxidase, an enzyme involved in the biosynthesis of ethylene in
plants.[9][10]

o Ketol-Acid Reductoisomerase (KARI): It is also a potent inhibitor of KARI, an enzyme in the
biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[11][12]

Metabolic Fate:

Studies on the metabolism of cyclopropanecarboxylic acid in mammals have shown that it can
be incorporated into fatty acids.[13][14] It is plausible that cyclopropane-1,1-dicarboxylic acid
could also enter and influence cellular metabolic pathways. The use of the d4-labeled
compound would allow for the tracing of its metabolic transformation and its impact on central
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carbon metabolism. For instance, it has been shown that cyclopropane carboxylate can inhibit
the metabolism of pyruvate and branched-chain alpha-keto acids in the liver.[15]

Branched-Chain Amino Acid Biosynthesis

o-Keto Acid Cyclopropane-1,1-dicarboxylic acid
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Caption: Inhibition of the Branched-Chain Amino Acid pathway.

Conclusion

Cyclopropane-1,1-dicarboxylic acid-d4 is a powerful tool for researchers in the fields of
analytical chemistry, biochemistry, and drug development. Its primary utility lies in its
application as an internal standard for precise and accurate quantification of its non-labeled
analog. Furthermore, its use as a metabolic tracer holds promise for elucidating the
mechanisms of enzyme inhibition and the broader effects of cyclopropane-containing
compounds on cellular metabolism. This technical guide provides a foundational understanding
of its properties, synthesis, and applications, aiming to facilitate its effective use in scientific
research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopropane-1,1-
dicarboxylic acid-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593597#what-is-cyclopropane-1-1-dicarboxylic-acid-
d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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